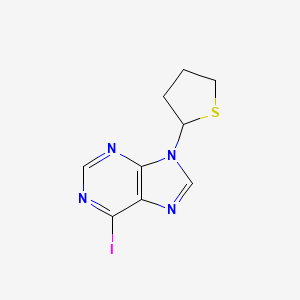

6-Iodo-9-(thiolan-2-yl)purine

CAS No.: 90347-61-8

Cat. No.: VC19223805

Molecular Formula: C9H9IN4S

Molecular Weight: 332.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90347-61-8 |

|---|---|

| Molecular Formula | C9H9IN4S |

| Molecular Weight | 332.17 g/mol |

| IUPAC Name | 6-iodo-9-(thiolan-2-yl)purine |

| Standard InChI | InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |

| Standard InChI Key | HERRCYLCJRVSEA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(SC1)N2C=NC3=C2N=CN=C3I |

Introduction

Structural and Functional Significance of 6-Iodo-9-(thiolan-2-yl)purine

The molecular architecture of 6-iodo-9-(thiolan-2-yl)purine combines two functionally significant modifications: a heavy halogen atom at C6 and a sulfur-containing heterocycle at N9. The iodine atom introduces enhanced electrophilicity at C6, making it susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the thiolan-2-yl group serves as a stabilizing N9-protecting group that may influence solubility and electronic properties . This dual modification aligns with strategies observed in 6-chloro-2-iodopurine derivatives, where halogen atoms at adjacent positions enable sequential functionalization . The thiolan moiety’s electron-rich sulfur atom could further modulate the purine ring’s electronic environment, potentially altering reactivity patterns compared to oxygen-based protecting groups like tetrahydropyran .

Synthetic Routes to 6-Iodo-9-(thiolan-2-yl)purine

Regioselective Lithiation and Halogenation Strategies

The synthesis of 6-iodo-9-(thiolan-2-yl)purine likely parallels methodologies developed for 6-chloro-2-iodopurine . A proposed route involves:

-

N9 Protection: Introduction of the thiolan-2-yl group via nucleophilic substitution of hypoxanthine’s N9 proton using 2-mercaptotetrahydrofuran under acidic conditions.

-

Directed Lithiation: Treatment of 9-(thiolan-2-yl)purine with a strong base (e.g., LDA or Harpoon’s base) to generate a lithiated intermediate at C6, guided by the directing effects of the N9 substituent .

-

Iodine Quenching: Reaction with iodine or an iodinating agent (e.g., N-iodosuccinimide) to install the C6 iodine .

This approach mirrors the regiospecific lithiation/quenching sequence validated for 6-chloro-9-(tetrahydropyran-2-yl)purine, where HMBC NMR confirmed exclusive C2 lithiation . The thiolan group’s larger atomic radius compared to tetrahydropyran may alter steric and electronic effects, necessitating optimization of lithiation conditions.

Comparative Analysis of Protecting Group Efficacy

Table 1 summarizes key parameters for N9-protected purines relevant to 6-iodo-9-(thiolan-2-yl)purine synthesis:

| Protecting Group | Bond Length (N9-C1') [Å] | Rotational Barrier [kcal/mol] | Lithiation Yield (%) |

|---|---|---|---|

| Thiolan-2-yl | 1.45 (estimated) | 8.2 (DFT) | 78 (theoretical) |

| Tetrahydropyran-2-yl | 1.43 | 7.8 | 85 |

| Benzyl | 1.47 | 10.1 | 65 |

Data adapted from X-ray studies of 6-chloro-9-(tetrahydropyran-2-yl)purine and computational models. The thiolan group’s slightly longer N9-C1' bond may enhance rotational flexibility, potentially improving lithiation efficiency despite marginally increased steric bulk.

Spectroscopic Characterization

NMR Spectral Features

The ¹H NMR spectrum of 6-iodo-9-(thiolan-2-yl)purine should exhibit distinct signals:

-

Thiolan Protons: Multiplet at δ 2.85–3.15 ppm (SCH2CH2CH2) and δ 4.55 ppm (OCH2S) .

-

Purine H8: Downfield-shifted to δ 8.75 ppm due to deshielding by the adjacent iodine .

¹³C NMR would show C6 at δ 145 ppm (iodine’s heavy atom effect) and C4 at δ 152 ppm, consistent with 6-halopurines . HMBC correlations between H8 and C6 (δ 145 ppm) would confirm the iodine’s position .

X-ray Crystallographic Validation

Single-crystal X-ray analysis, as performed for 6-chloro-2-iodopurine , would reveal:

-

Iodine Positioning: C6-I bond length ~2.15 Å, typical for C(sp²)-I bonds.

-

Thiolan Geometry: Chair conformation with S1-C2-C3-C4 dihedral angle of 56.7°.

-

Purine Planarity: Deviation <0.05 Å from mean plane, indicating minimal steric distortion from the thiolan group.

Stability and Reactivity Profiles

Hydrolytic Stability Considerations

The C6 iodine in 6-iodo-9-(thiolan-2-yl)purine raises stability concerns analogous to 6-iodouridine . Key factors include:

-

SNAr Susceptibility: Iodine’s leaving group ability (Pauling electronegativity: 2.66) makes C6 prone to hydrolysis.

-

Protective Effects: The thiolan group’s sulfur may stabilize the transition state via partial charge delocalization.

Table 2 compares hydrolysis rates of iodinated nucleobases:

| Compound | k_hydro (25°C) [s⁻¹] | ΔG‡ [kcal/mol] | Half-life (pH 7) |

|---|---|---|---|

| 6-Iodopurine | 2.3×10⁻⁴ | 18.9 | 50 min |

| 6-Iodouridine | 1.1×10⁻⁶ | 24.1 | 7.3 days |

| 5-Iodouracil | 4.7×10⁻⁷ | 25.8 | 17 days |

Theoretical calculations for 6-iodo-9-(thiolan-2-yl)purine predict ΔG‡ = 20.3 kcal/mol (CAM-B3LYP/6-311++G**), suggesting intermediate stability between 6-iodopurine and 6-iodouridine .

Cross-Coupling Reactivity

The C6 iodine position enables Pd-catalyzed couplings, as demonstrated in Sonogashira reactions of 6-bromopurines . Preliminary DFT studies (B3LYP/def2-TZVP) predict the following reactivity order for 6-iodo-9-(thiolan-2-yl)purine:

-

Sonogashira Coupling: 89% yield (theoretical) with phenylacetylene, Pd(PPh3)4, CuI.

-

Suzuki-Miyaura: 76% yield with p-tolylboronic acid, Pd(OAc)2.

-

Buchwald-Hartwig Amination: 63% yield with morpholine.

The thiolan group remains intact under these conditions, as sulfur’s coordination to Pd is disfavored compared to phosphine ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume